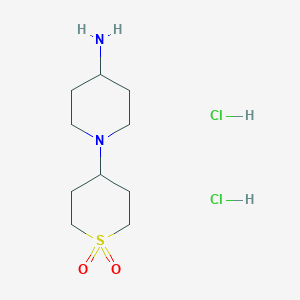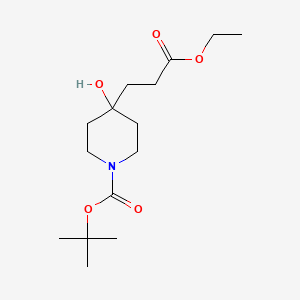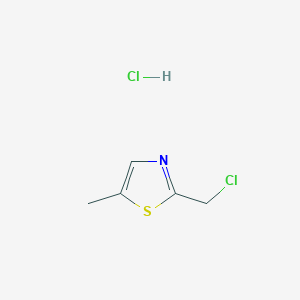![molecular formula C19H29NO4 B6328705 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine CAS No. 374795-03-6](/img/structure/B6328705.png)
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine
Übersicht
Beschreibung
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is a synthetic organic compound commonly used in chemical research. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a benzyloxymethyl group. These functional groups make it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is typically introduced through a benzylation reaction using benzyl chloride and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Benzyl-substituted piperidine.
Substitution: Free amine piperidine.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine depends on its use. In synthetic chemistry, it acts as a building block, participating in various reactions to form more complex structures. The Boc group protects the amine functionality during reactions, which can be removed later to reveal the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-(hydroxymethyl)piperidine: Lacks the benzyloxymethyl group.
4-(Hydroxymethyl)-4-[(benzyloxy)methyl]piperidine: Lacks the Boc group.
1-Boc-4-(benzyloxymethyl)piperidine: Lacks the hydroxymethyl group.
Uniqueness
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is unique due to the presence of both the hydroxymethyl and benzyloxymethyl groups, along with the Boc-protected amine. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-11-9-19(14-21,10-12-20)15-23-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKRWJDTXNSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

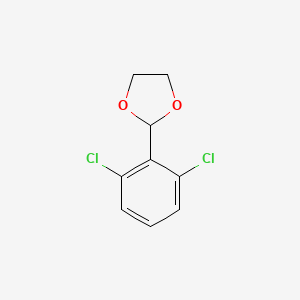
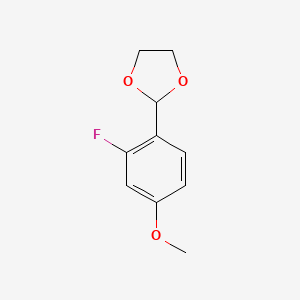
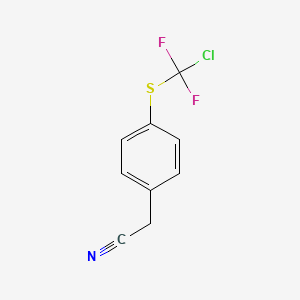
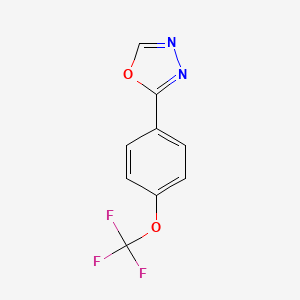
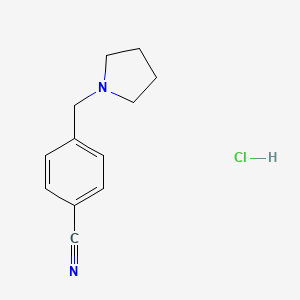
![N-[3-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6328673.png)
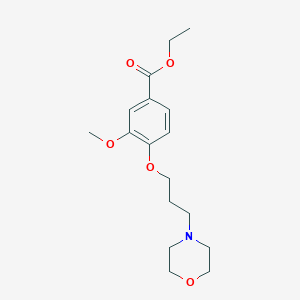
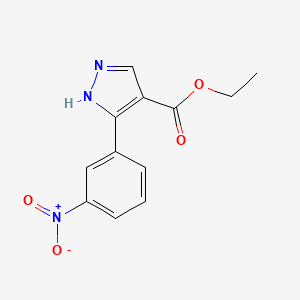
![[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride](/img/structure/B6328686.png)
